molecular formula C9H11BrN2O2 B13692054 4-bromo-2-ethoxy-N'-hydroxybenzenecarboximidamide

4-bromo-2-ethoxy-N'-hydroxybenzenecarboximidamide

Cat. No.: B13692054
M. Wt: 259.10 g/mol
InChI Key: UQGQOCYXFZJNHZ-UHFFFAOYSA-N
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Description

4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide is a chemical compound with the empirical formula C7H7BrN2O and a molecular weight of 215.05 . This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and a hydroxybenzenecarboximidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide typically involves multiple steps. The reaction conditions often involve the use of catalysts such as boron trifluoride etherate and reagents like trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-2-ethoxy-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-8-5-6(10)3-4-7(8)9(11)12-13/h3-5,13H,2H2,1H3,(H2,11,12)

InChI Key

UQGQOCYXFZJNHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=NO)N

Origin of Product

United States

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